molecular formula C9H7ClO3S B13445441 Methyl 4-((chlorocarbonothioyl)oxy)benzoate

Methyl 4-((chlorocarbonothioyl)oxy)benzoate

Cat. No.: B13445441
M. Wt: 230.67 g/mol
InChI Key: WSPPYIBPTFTREQ-UHFFFAOYSA-N
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Description

Methyl 4-((chlorocarbonothioyl)oxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorocarbonothioyl group attached to the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((chlorocarbonothioyl)oxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with chlorocarbonothioyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures better control over reaction parameters and higher yields. The process involves:

    Reactants: 4-hydroxybenzoic acid and chlorocarbonothioyl chloride

    Catalyst: A base such as triethylamine

    Solvent: Anhydrous toluene

    Temperature: 40-60°C

    Reaction Time: Continuous flow for 1-2 hours

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((chlorocarbonothioyl)oxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chlorocarbonothioyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted benzoates

Scientific Research Applications

Methyl 4-((chlorocarbonothioyl)oxy)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 4-((chlorocarbonothioyl)oxy)benzoate involves its reactive chlorocarbonothioyl group, which can undergo various chemical transformations. The molecular targets and pathways include:

    Nucleophilic Attack: The chlorine atom in the chlorocarbonothioyl group is susceptible to nucleophilic attack, leading to substitution reactions.

    Oxidation-Reduction Reactions: The sulfur atom in the chlorocarbonothioyl group can participate in redox reactions, forming sulfoxides or sulfones.

Comparison with Similar Compounds

Methyl 4-((chlorocarbonothioyl)oxy)benzoate can be compared with other similar compounds, such as:

    Methyl 4-chlorobenzoate: Lacks the thioyl group, making it less reactive in certain chemical reactions.

    Methyl 4-hydroxybenzoate: Contains a hydroxyl group instead of the chlorocarbonothioyl group, leading to different reactivity and applications.

    Methyl 4-nitrobenzoate: Contains a nitro group, which significantly alters its chemical properties and reactivity.

Conclusion

This compound is a versatile compound with unique chemical properties and a wide range of applications in scientific research and industry. Its ability to undergo various chemical reactions and its potential use in the synthesis of complex molecules make it a valuable compound in the field of organic chemistry.

Properties

Molecular Formula

C9H7ClO3S

Molecular Weight

230.67 g/mol

IUPAC Name

methyl 4-carbonochloridothioyloxybenzoate

InChI

InChI=1S/C9H7ClO3S/c1-12-8(11)6-2-4-7(5-3-6)13-9(10)14/h2-5H,1H3

InChI Key

WSPPYIBPTFTREQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC(=S)Cl

Origin of Product

United States

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